molecular formula C23H18ClNO4S B2922001 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358046-53-3

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2922001
CAS No.: 1358046-53-3
M. Wt: 439.91
InChI Key: KIOFDVOWFBABKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrol-2-one class, characterized by a five-membered lactam ring. Key structural features include:

  • 3-Hydroxy group: Facilitates hydrogen bonding, critical for molecular interactions.
  • 4-Methylbenzenesulfonyl (tosyl) group: A strong electron-withdrawing substituent influencing electronic distribution and stability.
  • 1-Phenyl substituent: Contributes to steric bulk and π-π stacking interactions.

Pyrrolone derivatives are widely studied for pharmaceutical applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-9-11-17(24)12-10-16)25(23(27)21(22)26)18-5-3-2-4-6-18/h2-14,20,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOFDVOWFBABKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core structure . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one () serves as a key analogue. Below is a comparative analysis:

Property Target Compound Similar Compound ()
Core Structure Pyrrol-2-one ring with 4 substituents Pyrrol-2-one ring with 4 substituents
R1 Substituent 4-Methylbenzenesulfonyl (tosyl) 4-Chlorobenzoyl
R2 Substituent 4-Chlorophenyl 4-Nitrophenyl
R3 Substituent Phenyl Tetrahydrofuran-2-ylmethyl
Electron Effects Tosyl (strong EWG) increases ring electron deficiency Nitro (EWG) and benzoyl (moderate EWG) enhance electrophilicity
Hydrogen Bonding Hydroxyl and sulfonyl oxygen act as donors/acceptors Hydroxyl and nitro groups enable polar interactions
Solubility Lower in polar solvents due to bulky tosyl group Enhanced solubility via tetrahydrofuranmethyl’s ether oxygen
Biological Implications Tosyl may improve metabolic stability; chlorophenyl aids membrane penetration Nitro group could confer nitroreductase sensitivity

Electronic and Noncovalent Interaction Analysis

  • Electrostatic Potential: Tools like Multiwfn () reveal that the tosyl group in the target compound creates a region of high electron deficiency, favoring interactions with electron-rich biological targets. In contrast, the nitro group in the analogue generates a more polarized electrostatic profile .
  • Noncovalent Interactions: The tetrahydrofuranmethyl group in the analogue engages in weaker van der Waals interactions compared to the tosyl group, which participates in stronger dipole-dipole and π-stacking interactions due to its aromatic sulfonyl moiety .

Crystallographic Studies

Both compounds likely utilize SHELX () for crystal structure determination. The target compound’s tosyl group may lead to tighter molecular packing, as observed in sulfonamide derivatives, whereas the analogue’s tetrahydrofuranmethyl group could result in less dense crystalline arrangements .

Biological Activity

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one (commonly referred to as Compound F232-1372) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses, supported by data tables and relevant case studies.

The biological activity of Compound F232-1372 is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate enzyme activities or receptor functions, influencing various signaling pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with dopamine receptors and other G-protein coupled receptors (GPCRs) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to F232-1372 exhibit significant antimicrobial properties. For instance, related pyrrolidone derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 µM to 70 µM, suggesting moderate antibacterial efficacy .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds within the same class have been evaluated for their effects on various cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, potentially through the modulation of cell cycle proteins .

Table 1: Biological Activity Data of Compound F232-1372

Activity TypeTarget Organism/Cell LineMIC (µM)Efficacy Description
AntimicrobialStaphylococcus aureus20-40Moderate activity
AntimicrobialEscherichia coli40-70Moderate activity
AnticancerHeLa Cells30Induces apoptosis
AnticancerMCF-7 Cells25Inhibits proliferation

Table 2: Structure-Activity Relationship (SAR) Analysis

Compound IDSubstituent VariationsD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)
Compound A4-chlorophenyl710 ± 150Inactive
Compound B4-methylbenzenesulfonyl278 ± 62Inactive
Compound CHydroxy group modification98 ± 21>100,000

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of pyrrolidone derivatives, researchers found that F232-1372 exhibited significant inhibition against resistant strains of S. aureus. The study utilized a disc diffusion method and reported an MIC comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer effects of F232-1372 on HeLa and MCF-7 cell lines. The results indicated that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis. This suggests the compound's potential for development into a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via base-assisted cyclization of precursors such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with aryl aldehydes or sulfonyl chlorides. Key steps include:

  • Cyclization : Use NaOH or KOH in ethanol/water mixtures at 60–80°C for 4–6 hours to form the pyrrolone core .
  • Sulfonylation : React with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Yield Optimization :
    • Temperature control : Lowering cyclization temperatures (e.g., 50°C) reduces side reactions but may prolong reaction time .
    • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and hydroxyl groups (δ 10–12 ppm). For example, the 4-methylbenzenesulfonyl group shows distinct singlet peaks at δ 2.4 (CH₃) and δ 7.6–7.8 (aromatic protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₁ClNO₄S: 454.08; observed: 454.12) .
  • FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Q. How should researchers handle hygroscopicity or stability issues during storage?

Methodological Answer:

  • Storage : Use desiccators with silica gel under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assess biological activity changes. For example, fluorinated analogs often show enhanced metabolic stability .
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., sulfonyl group H-bonding with target proteins) .

Q. How can computational methods like DFT improve understanding of its reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C-3 hydroxyl as a nucleophilic center) .
  • Electrostatic Potential Maps : Visualize charge distribution to rationalize regioselectivity in reactions .

Q. How to resolve contradictions between NMR and XRD data for structural confirmation?

Methodological Answer:

  • Case Study : If NMR suggests a planar structure but XRD shows puckered pyrrolone rings:
    • Re-examine solvent effects : NMR in DMSO may induce conformational changes vs. solid-state XRD .
    • Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping dynamics .

Q. What crystallographic techniques validate its solid-state structure?

Methodological Answer:

  • Single-Crystal XRD : Resolve bond lengths (e.g., C–S bond in sulfonyl group: ~1.76 Å) and dihedral angles (e.g., 85° between aryl rings) .
  • Powder XRD : Compare experimental vs. simulated patterns to confirm phase purity .

Q. How do solvent polarity and catalyst choice impact reaction yield?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) increase cyclization rates but may reduce sulfonylation yields due to competing hydrolysis .
  • Catalyst Optimization : Switch from Et₃N to DMAP (4-dimethylaminopyridine) for sulfonylation, improving yields by 15% .

Q. What protocols assess its biological activity (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

  • Antimicrobial Assays : Use microdilution methods (MIC against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.